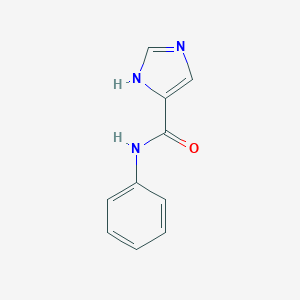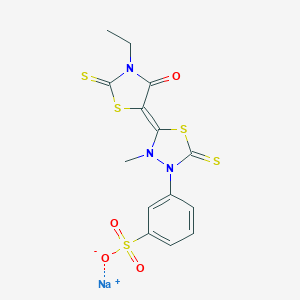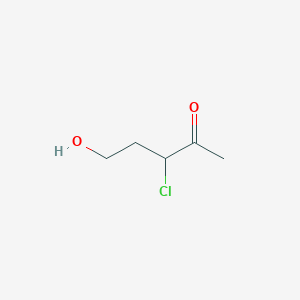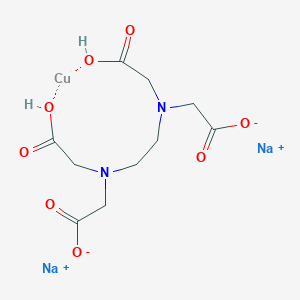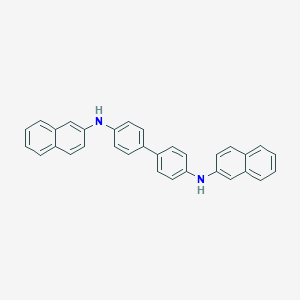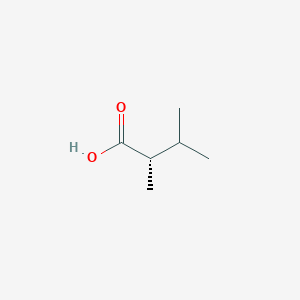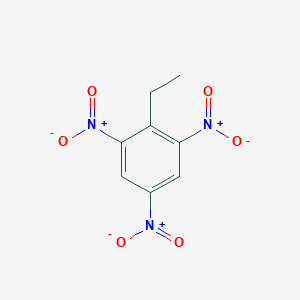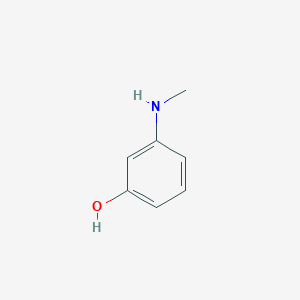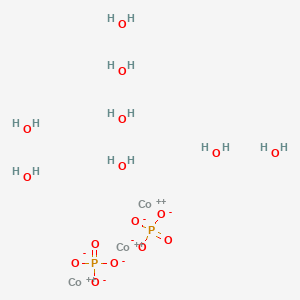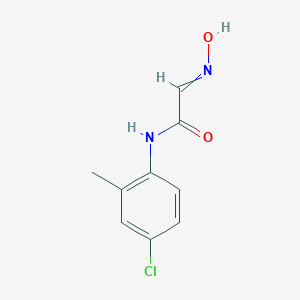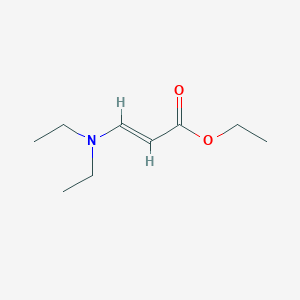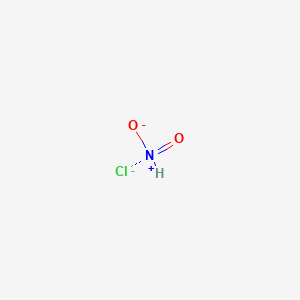![molecular formula C11H14ClNO2S B079413 Piperidine, 1-[(4-chlorophenyl)sulfonyl]- CAS No. 22771-98-8](/img/structure/B79413.png)
Piperidine, 1-[(4-chlorophenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-[(4-chlorophenyl)sulfonyl]- (also known as PCS) is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative of piperidine and has been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of PCS is not fully understood. However, it has been suggested that it inhibits the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. It has also been found to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
PCS has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. It has also been found to have anti-viral properties, particularly against HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PCS has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to have a wide range of biological activities. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can make it difficult to study its effects in animal models.
Direcciones Futuras
There are several future directions for research on PCS. One area of interest is its potential use as a therapeutic agent for cancer and viral infections. Another area of interest is its role in the regulation of gene expression, particularly in the context of epigenetic modifications. Additionally, further studies are needed to fully understand the mechanism of action of PCS and its effects on various biological systems.
Conclusion:
In conclusion, PCS is a chemical compound that has been widely used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been used as a tool for studying the role of sulfonamides in biological systems. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
PCS can be synthesized by reacting piperidine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification.
Aplicaciones Científicas De Investigación
PCS has been extensively used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a tool for studying the role of sulfonamides in biological systems.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLYJFLDDJOJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359475 |
Source


|
| Record name | Piperidine, 1-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 1-[(4-chlorophenyl)sulfonyl]- | |
CAS RN |
22771-98-8 |
Source


|
| Record name | Piperidine, 1-[(4-chlorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

